4'-Dihydroabscisic acid

説明

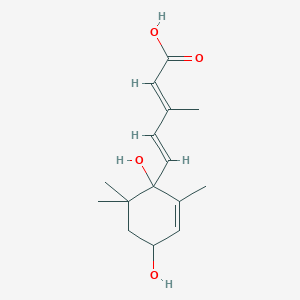

4'-Dihydroabscisic acid (4'-DHABA) is a metabolite of abscisic acid (ABA), a phytohormone critical for plant stress responses and developmental processes. Structurally, 4'-DHABA is characterized by the reduction of the 1',4'-dihydroxycyclohexenyl group, distinguishing it from ABA, which contains a 1'-hydroxy-4'-keto group (Figure 1A) . Its molecular formula is C₁₅H₂₂O₄ (average molecular weight: 266.33 g/mol), with a monoisotopic mass of 266.1518 Da . First identified in pea seedlings (Pisum sativum), 4'-DHABA has been detected in metabolomic studies of plants and mammals under stress conditions, such as arsenic exposure in mice .

特性

CAS番号 |

84026-26-6 |

|---|---|

分子式 |

C15H22O4 |

分子量 |

266.33 g/mol |

IUPAC名 |

(2E,4E)-5-(1,4-dihydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,12,16,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+ |

InChIキー |

MWGXQVSTMXPXIW-WEYXYWBQSA-N |

SMILES |

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |

異性体SMILES |

CC1=CC(CC(C1(/C=C/C(=C/C(=O)O)/C)O)(C)C)O |

正規SMILES |

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of Abscisic Acid

4'-DHABA belongs to a class of ABA derivatives modified via oxidation, reduction, or conjugation. Key analogues include:

Key Observations :

- Structural Specificity : 4'-DHABA’s 1',4'-dihydroxy group distinguishes it from 2',3'-dihydroabscisic acid, which retains ABA’s ketone group but reduces the adjacent double bond .

- Metabolomic Detection : In Arabidopsis thaliana, 4'-DHABA exhibits a retention time of 10.33 min (UPLC-QTOF-MS) and a VIP score of 1.97, indicating moderate importance in stress-related metabolic pathways .

Functional Comparison with ABA and Derivatives

- Bioactivity: ABA is a potent regulator of drought responses, whereas 4'-DHABA’s activity remains unconfirmed.

- Metabolic Pathways : ABA undergoes hydroxylation, conjugation, or oxidation to form derivatives. 4'-DHABA is proposed as an intermediate in an alternative ABA catabolic pathway, contrasting with dominant routes like 8'-hydroxylation .

Metabolomic Context and Co-Occurring Metabolites

In metabolomic profiles, 4'-DHABA often co-occurs with other phenolic acids and stress-responsive compounds:

Notable Finding: In arsenic-exposed mice, 4'-DHABA levels inversely correlated with 3-indoleacetonitrile (a plant growth regulator), suggesting competing metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。